molecular formula C8H7Cl2NO4S B1460912 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid CAS No. 716360-56-4

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Cat. No. B1460912
CAS RN: 716360-56-4
M. Wt: 284.12 g/mol
InChI Key: XXVVPZSSECZKLO-UHFFFAOYSA-N
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Description

“2,6-Dichloro-3-(methylsulfamoyl)benzoic acid” is a chemical compound with the CAS Number: 716360-56-4 . It has a molecular weight of 284.12 . The IUPAC name for this compound is 2,6-dichloro-3-[(methylamino)sulfonyl]benzoic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2,6-Dichloro-3-(methylsulfamoyl)benzoic acid” is 1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“2,6-Dichloro-3-(methylsulfamoyl)benzoic acid” is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

Here is some basic information about the compound:

One potential application that has been identified is in the medical field:

Medical Field: Gout Prevention

“2,6-Dichloro-3-(methylsulfamoyl)benzoic acid” is used in the prevention of gout, a condition that occurs due to the accumulation of uric acid in the body.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2,6-dichloro-3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVVPZSSECZKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-(methylsulfamoyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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